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Compound of Interest

Compound Name: 4-(1H-Imidazol-4-yl)benzoic Acid

Cat. No.: B086458 Get Quote

In the landscape of modern chemical research, molecules that offer multiple points for synthetic

elaboration are of paramount importance. 4-(1H-Imidazol-4-yl)benzoic acid (CAS: 13569-97-

6) stands out as a molecule of significant strategic value for both pharmaceutical and materials

science applications.[1] This compound uniquely marries the nucleophilic and coordinating

properties of an imidazole ring with the classic reactivity of a carboxylic acid. This duality allows

it to serve as a versatile scaffold and a foundational building block for a diverse array of more

complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, synthesis, and key

applications of 4-(1H-Imidazol-4-yl)benzoic acid, offering field-proven insights for

researchers, chemists, and drug development professionals. We will delve into its structural

characteristics, reactivity profile, and its role in the development of novel therapeutics and

advanced materials.

Physicochemical and Structural Properties
The key to harnessing the utility of 4-(1H-Imidazol-4-yl)benzoic acid lies in a thorough

understanding of its fundamental physicochemical properties. These properties are a direct

consequence of the electronic interplay between the electron-donating imidazole ring and the

electron-withdrawing carboxylic acid group.
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Property Value Source(s)

CAS Number 13569-97-6 [1]

Molecular Formula C₁₀H₈N₂O₂ [1]

Molecular Weight 188.19 g/mol [1]

Melting Point

Data not available for 4-yl

isomer. For comparison, the 1-

yl isomer decomposes at ~305

°C.

[2]

pKa (Predicted)

Data not available for 4-yl

isomer. For comparison, the 2-

yl isomer has a predicted pKa

of 3.36 (carboxylic acid).

[3]

Storage 2-8°C [1]

Expert Insights on Physicochemical Properties:

Acidity and Basicity (pKa): The molecule is amphoteric. The carboxylic acid proton is

expected to have a pKa value slightly different from benzoic acid's ~4.2, influenced by the

electronic nature of the imidazole substituent. The imidazole ring possesses two nitrogen

atoms: the pyrrole-like nitrogen (N-1) is non-basic, while the pyridine-like nitrogen (N-3) is

basic, with an expected pKa around 6-7. This dual pKa is critical for its use in forming

coordination complexes and for its pharmacokinetic profile in drug design.

Solubility: While specific quantitative data is scarce, its structure suggests poor solubility in

non-polar solvents and water at neutral pH. It is expected to be soluble in polar organic

solvents like DMSO and DMF, and in aqueous solutions at high or low pH due to salt

formation. For the related 1-yl isomer, it is known to be soluble in water, which suggests the

4-yl isomer may also exhibit some water solubility.[4]

Structural Conformation: In the solid state, significant intermolecular hydrogen bonding is

expected between the carboxylic acid's hydroxyl group and the basic nitrogen of the

imidazole ring of a neighboring molecule. Crystal structure analysis of the related 1-yl isomer

reveals that the imidazole and benzene rings are not coplanar, forming a dihedral angle of
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14.5°.[5][6] A similar twisted conformation is likely for the 4-yl isomer, which impacts its

packing in crystals and its binding geometry in biological receptors or MOF structures.

Synthesis and Structural Validation
While 4-(1H-Imidazol-4-yl)benzoic acid is commercially available, understanding its synthesis

is crucial for derivatization and scale-up. A definitive, published protocol for this specific isomer

is not readily available; therefore, we present a plausible and robust synthetic strategy based

on established imidazole synthesis methodologies.

Proposed Synthetic Workflow: A Representative
Protocol
The synthesis of a 4-substituted imidazole can be achieved through various condensation

reactions. A highly plausible route starts from 4-formylbenzoic acid, utilizing a modified

Radziszewski reaction. This approach offers the advantage of readily available starting

materials.
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Step 1: Imidazole Ring Formation

Step 2: Purification

Step 3: Validation

4-Formylbenzoic Acid

Condensation Reaction
(e.g., Radziszewski Reaction)

Ammonia / Ammonium Salt Glyoxal

4-(1H-Imidazol-4-yl)benzoic Acid
(Crude Product)

Recrystallization
(e.g., from Ethanol/Water)

Pure 4-(1H-Imidazol-4-yl)benzoic Acid

Spectroscopic Analysis
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Plausible synthesis and validation workflow for 4-(1H-Imidazol-4-yl)benzoic acid.

Detailed Experimental Protocol (Representative):

Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent

such as aqueous ethanol, add an excess of an ammonia source (e.g., ammonium acetate,
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~3-4 equivalents).

Reagent Addition: While stirring at room temperature, slowly add an aqueous solution of

glyoxal (40% wt, ~1.1 equivalents).

Reaction Execution: Heat the mixture to a gentle reflux (e.g., 80-90 °C) and maintain for 12-

24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality:

The heat provides the necessary activation energy for the multi-step condensation reaction

that forms the imidazole ring.

Workup: After cooling to room temperature, adjust the pH of the mixture to be slightly acidic

(pH 5-6) with a dilute acid (e.g., 1M HCl). This will protonate the basic imidazole nitrogen and

neutralize any excess base, but keep the carboxylic acid largely protonated to encourage

precipitation.

Isolation: The product may precipitate upon cooling or pH adjustment. Collect the crude solid

by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-

polar solvent like diethyl ether to remove organic impurities.

Purification: Purify the crude solid by recrystallization. A solvent system like ethanol/water or

DMF/water is a logical choice. Dissolve the solid in the minimum amount of hot solvent and

allow it to cool slowly to form pure crystals.

Structural Validation by Spectroscopic Methods
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming

the 4-yl substitution pattern.

Benzoic Acid Protons: The protons on the benzene ring are expected to show a

characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic

region (~7.8-8.2 ppm), each integrating to 2H. This symmetry is a key differentiator from

the more complex splitting seen in 2-yl or 3-yl isomers.

Imidazole Protons: Two singlets (or narrow doublets with small coupling) are expected for

the C2-H and C5-H protons of the imidazole ring, likely in the range of ~7.5-8.0 ppm.
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Labile Protons: A broad singlet for the carboxylic acid proton (COOH) will appear far

downfield (>12 ppm), and another for the imidazole N-H proton. Both may be

exchangeable with D₂O.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR will show the expected number of

carbon signals. Key signals include the carbonyl carbon (~167 ppm), the four distinct

aromatic carbons of the benzene ring, and the three carbons of the imidazole ring.

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional

groups: a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid

dimer), a sharp C=O stretch around 1700 cm⁻¹, and C=N/C=C stretching bands in the 1450-

1600 cm⁻¹ region.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the

molecular weight, showing a prominent ion at m/z 189.19 [M+H]⁺ or 187.17 [M-H]⁻.

Chemical Reactivity: A Tale of Two Moieties
The synthetic versatility of 4-(1H-Imidazol-4-yl)benzoic acid stems from its two distinct

reactive centers. This allows for orthogonal chemical modifications, where one group can be

reacted selectively while the other remains protected or unreactive.

Caption: Dual reactivity pathways of 4-(1H-Imidazol-4-yl)benzoic acid.

Reactions at the Carboxylic Acid: The -COOH group undergoes typical reactions of aromatic

carboxylic acids.

Amide Coupling: This is arguably the most important reaction in drug development. The

carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt/EDC) and

reacted with a wide variety of primary or secondary amines to generate a library of amide

derivatives.[7]

Esterification: Standard Fischer esterification (refluxing with an alcohol under acidic

catalysis) or reaction with an alkyl halide under basic conditions yields the corresponding

esters.

Reactions at the Imidazole Ring: The imidazole ring offers two key modes of reactivity.
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Coordination Chemistry (Lewis Base): The pyridine-like nitrogen (N-3) is a potent Lewis

base and readily coordinates to metal ions. This property is extensively exploited in

materials science for the synthesis of Metal-Organic Frameworks (MOFs).[1]

N-Alkylation/N-Arylation: The pyrrole-like nitrogen (N-1) can be deprotonated with a

suitable base and subsequently alkylated or arylated, allowing for further structural

diversification.

Applications in Research and Development
Pharmaceutical Intermediate and Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved

drugs. The 4-(imidazol-4-yl) motif is particularly significant as a key pharmacophore for

histamine receptor antagonists.[1]

Histamine Receptor Antagonists: Histamine receptors are crucial drug targets. H2 receptors

mediate gastric acid secretion, while H3 receptors are primarily found in the central nervous

system and regulate neurotransmitter release.[8] While the parent compound is an

intermediate, its core structure is found in potent antagonists. For example, novel and potent

histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-

yl)methyl]piperidine scaffold.[9] In these molecules, the 4-(imidazol-4-yl) group acts as the

crucial histamine-mimicking element that anchors the ligand in the receptor's binding pocket.

The benzoic acid functionality of our title compound provides a convenient handle to build

out the rest of the pharmacophore through amide coupling.

H3 Antagonist Pharmacophore

4-(1H-Imidazol-4-yl) Moiety
(Histamine Mimic)

Linker
(e.g., methyl-piperidine)

Connects to Lipophilic Tail
(e.g., Substituted Aniline Amide)

Connects to

Click to download full resolution via product page

Caption: Key pharmacophoric elements of an H3 receptor antagonist.[9]
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Enzyme Inhibitors and Other Therapeutics: The scaffold's ability to form hydrogen bonds and

coordinate to metal ions (like zinc in metalloenzymes) makes it an attractive starting point for

designing various enzyme inhibitors and other potential therapeutics.[1]

Linker for Metal-Organic Frameworks (MOFs)
In materials science, 4-(1H-Imidazol-4-yl)benzoic acid serves as an excellent rigid, linear

organic linker for the construction of MOFs. The carboxylate end coordinates to one metal

center, while the imidazole nitrogen coordinates to another, allowing for the formation of robust,

porous, three-dimensional networks.

A notable study describes the synthesis of eleven new coordination polymers using this ligand

with various metal ions like Cu(II), Cd(II), Zn(II), and Co(II).[10] The precise structure of the

resulting MOF could be controlled by reaction conditions, leading to materials with diverse

topologies and properties relevant to:

Gas Storage and Separation: The defined pore sizes and chemical nature of the MOF

interior can be tailored for selective adsorption of gases.

Luminescence and Sensing: The incorporation of the ligand into a framework can lead to

fluorescent materials that can be used as chemical sensors.

Heterogeneous Catalysis: The ordered metal sites and functional groups within the MOF can

act as active sites for catalysis.[1]

Safety and Handling
General Handling: Handle in accordance with good industrial hygiene and safety practices.

Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust

formation.

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]

Storage: Store in a tightly closed container in a dry, cool place (2-8°C).[1]

Conclusion
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4-(1H-Imidazol-4-yl)benzoic acid is a deceptively simple molecule with a rich and complex

chemical personality. Its bifunctional nature, combining the reactivity of a carboxylic acid with

the versatile coordinating and hydrogen-bonding capabilities of an imidazole ring, makes it an

invaluable tool for chemists. From the rational design of potent drug candidates like histamine

H3 receptor antagonists to the bottom-up construction of advanced porous materials, this

compound serves as a testament to the power of strategic molecular design. As research

continues to push the boundaries of medicine and material science, the demand for such

versatile and well-characterized chemical building blocks will undoubtedly continue to grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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